molecular formula C15H13N3O2S B2401602 N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-2-phenylacetamide CAS No. 1798018-37-7

N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-2-phenylacetamide

Cat. No. B2401602
CAS RN: 1798018-37-7
M. Wt: 299.35
InChI Key: CZPDGQHENYBRFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-2-phenylacetamide” belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms .


Molecular Structure Analysis

The molecular structure of oxadiazoles, including this compound, often involves intramolecular hydrogen bonding between the nitrogen atom of the oxadiazole moiety and an NH2 group . This can influence the compound’s reactivity and stability.


Chemical Reactions Analysis

Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .

Scientific Research Applications

Antibacterial Activity

1,2,4-Oxadiazole derivatives have shown promise as antibacterial agents. In particular, compounds 5m, 5r, 5u, 5v, 5x, and 5y from this family demonstrated strong antibacterial effects against Xanthomonas oryzae pv. oryzae (Xoo), a bacterium responsible for rice bacterial leaf blight. Their potency surpassed that of commonly used pesticides such as bismerthiazol (BMT) and thiodiazole copper (TDC) . Compound 5v also exhibited moderate antibacterial effects against rice bacterial leaf blight.

Antifungal Activity

The same derivatives displayed anti-fungal activity against Rhizoctonia solani, a pathogen causing rice sheath wilt. These findings highlight their potential as low-risk chemical pesticides for crop protection .

Nematocidal Activity

Plant-parasitic nematodes pose a significant threat to crop security. The title compounds exhibited moderate nematocidal activity against Meloidogyne incognita, suggesting their utility in nematode control .

Cancer Research

While not directly related to the mentioned compounds, 1,2,4-oxadiazoles have also been explored in cancer research. Novel 1,2,4-triazole derivatives, structurally similar to oxadiazoles, demonstrated selectivity against cancer cell lines . These compounds could serve as potential leads for anticancer drug development.

Antioxidant Properties

1,2,4-Oxadiazoles may act as antioxidants, protecting cells against oxidative damage caused by free radicals . Their chemistry makes them valuable in this context.

Drug Design and Stability

The 1,2,4-oxadiazole heterocycle serves as an important pharmacophore for creating novel drug molecules. It offers better hydrolytic and metabolic stability compared to amides . Researchers often use it as an alternative when stability concerns arise.

properties

IUPAC Name

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-10-16-15(20-18-10)14-12(7-8-21-14)17-13(19)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPDGQHENYBRFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=C(C=CS2)NC(=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-2-phenylacetamide

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